molecular formula C26H30NO4S2+ B1254267 Aclidinium CAS No. 727649-81-2

Aclidinium

Cat. No.: B1254267
CAS No.: 727649-81-2
M. Wt: 484.7 g/mol
InChI Key: ASMXXROZKSBQIH-VITNCHFBSA-N
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Description

Aclidinium is a long-acting muscarinic antagonist used primarily as a bronchodilator for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is administered via inhalation and works by blocking the muscarinic receptors in the airways, leading to bronchodilation and improved airflow .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aclidinium bromide involves several key steps:

Industrial Production Methods: Industrial production of this compound bromide focuses on optimizing yield and purity while minimizing impurities. The process involves controlled reaction conditions, purification steps, and quality control measures to ensure the final product meets pharmaceutical standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Aclidinium is a long-acting, competitive, and reversible anticholinergic drug that specifically targets muscarinic receptors. It binds to all five muscarinic receptor subtypes with similar affinity. The bronchodilatory effects are mediated through the M3 receptor at the smooth muscle, leading to relaxation and improved airflow. The prevention of acetylcholine-induced bronchoconstriction is dose-dependent and lasts for over 24 hours .

Comparison with Similar Compounds

Uniqueness of this compound:

This compound’s unique pharmacokinetic profile and its effectiveness in improving lung function make it a valuable option for the management of chronic obstructive pulmonary disease.

Properties

Aclidinium is a long-acting, competitive, and reversible anticholinergic drug that is specific for the acetylcholine muscarinic receptors. It binds to all 5 muscarinic receptor subtypes to a similar affinity. Aclidinium's effects on the airways are mediated through the M3 receptor at the smooth muscle to cause bronchodilation. Prevention of acetylcholine-induced bronchoconstriction effects was dose-dependent and lasted longer than 24 hours.

CAS No.

727649-81-2

Molecular Formula

C26H30NO4S2+

Molecular Weight

484.7 g/mol

IUPAC Name

[(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate

InChI

InChI=1S/C26H30NO4S2/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2/q+1/t20?,22-,27?/m0/s1

InChI Key

ASMXXROZKSBQIH-VITNCHFBSA-N

Isomeric SMILES

C1C[N+]2(CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5

SMILES

C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5

727649-81-2

solubility

Very slightly soluble

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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